N-(cyclopropylmethyl)propan-2-amine
Description
Overview of Aliphatic Amines and Their Significance in Organic Synthesis
Aliphatic amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl or cycloalkyl group. nih.gov They are classified as primary, secondary, or tertiary based on the number of carbon-containing groups attached to the nitrogen. chemicalbook.com As derivatives of ammonia, the lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, making them highly versatile in organic synthesis. cymitquimica.com
The reactivity of aliphatic amines is a cornerstone of many chemical transformations. They readily form salts with acids, a property that is often exploited in purification processes and in the creation of pharmaceutical salts. chemicalbook.com Their nucleophilic nature allows them to react with a wide array of electrophiles. For instance, reactions with carboxylic acid derivatives yield amides, while reactions with alkyl halides can produce more substituted amines. cymitquimica.com Furthermore, their involvement in reactions with carbonyl compounds to form imines, which can then be reduced in a process known as reductive amination, provides a powerful tool for constructing larger, more complex molecules. nih.gov This versatility makes aliphatic amines indispensable intermediates in the synthesis of a vast range of commercial products, including pharmaceuticals, agrochemicals, dyes, and surfactants. scbt.com
Structural Context of the Cyclopropylmethyl and Isopropyl Moieties within Amine Chemistry
The structure of N-(cyclopropylmethyl)propan-2-amine is distinguished by two key functional groups attached to the nitrogen atom: the cyclopropylmethyl group and the isopropyl group. Each of these moieties contributes distinct steric and electronic properties to the molecule, influencing its reactivity, metabolic stability, and potential biological activity.
The cyclopropylmethyl moiety is a highly valued substituent in medicinal chemistry. The cyclopropane (B1198618) ring itself is a small, rigid, three-membered carbocycle. bldpharm.com This rigidity can be advantageous in drug design, as it reduces the conformational flexibility of a molecule, potentially leading to a more specific and higher-affinity interaction with a biological target. The strained nature of the ring also imparts unique electronic properties. The C-C bonds have enhanced p-character, which can influence the molecule's reactivity and metabolic pathways. bldpharm.com Incorporating a cyclopropyl (B3062369) group can increase a compound's potency and metabolic stability, making it a strategic choice for developing therapeutic agents like antidepressants, antivirals, and anticancer drugs. scbt.com Research has shown that N-cyclopropylmethyl groups are key components in potent and selective therapeutic candidates, such as serotonin reuptake inhibitors and kappa opioid receptor agonists.
The isopropyl group [(CH₃)₂CH–] is a common branched alkyl substituent. Its primary influence is steric; it is bulkier than a linear propyl group, and this size can be used to control the approach of reactants to the nitrogen atom or to fine-tune the fit of a molecule into a receptor's binding pocket. In the pharmaceutical context, the isopropyl group is a feature of many widely used compounds. Isopropyl alcohol (isopropanol), for example, is a key raw material and solvent in the production of numerous medicines. chemical-suppliers.eu The inclusion of an isopropyl group on an amine can modulate its lipophilicity (fat-solubility), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile within an organism.
The combination of the rigid, electronically distinct cyclopropylmethyl group with the sterically demanding isopropyl group in this compound creates a unique secondary amine with potential as a building block for more complex molecules in various fields of chemical research.
Current Research Trajectories and Emerging Prospects for this compound
While specific, dedicated research on this compound is not extensively detailed in current literature, its structural motifs place it firmly within areas of active investigation in medicinal and materials chemistry. The N-cyclopropylmethylamine scaffold is a recurring feature in the development of novel therapeutics, particularly those targeting the central nervous system. For example, various indole cyclopropylmethylamines have been identified as potent and selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.
The future prospects for this compound likely lie in its use as a synthetic intermediate or a fragment for library synthesis in drug discovery programs. Its availability as a research chemical indicates its utility in laboratory settings. Researchers may employ this compound to synthesize novel derivatives for screening against a range of biological targets. The unique combination of its functional groups could lead to the discovery of lead compounds with desirable pharmacological properties, such as enhanced metabolic stability or improved receptor selectivity. The compound serves as a valuable starting point for exploring the chemical space around the N-cyclopropylmethyl pharmacophore, which continues to be a promising area for the development of new medicines.
Data Tables
Table 1: Predicted Spectroscopic Data for this compound
As a secondary amine, this compound is expected to exhibit characteristic spectroscopic features. The following table outlines these predicted data based on the general spectroscopic properties of amines and its specific structural components.
| Spectroscopic Technique | Expected Features |
| Infrared (IR) Spectroscopy | A single, sharp N-H stretching absorption band is expected in the range of 3300-3500 cm⁻¹. wikipedia.org |
| ¹H NMR Spectroscopy | Signals corresponding to the isopropyl methine proton (CH), two isopropyl methyl groups (CH₃), the cyclopropyl protons, the methylene (B1212753) bridge protons (NCH₂), and the amine proton (NH) are anticipated. The N-H signal may be broad and its chemical shift can vary with solvent and concentration. mdpi.com |
| ¹³C NMR Spectroscopy | Resonances for the two distinct carbons of the isopropyl group, the methylene bridge carbon, and the carbons of the cyclopropyl ring are expected. Carbons adjacent to the nitrogen will be deshielded, appearing further downfield. wikipedia.org |
| Mass Spectrometry (EI) | The mass spectrum is expected to be governed by alpha-cleavage, where the C-C bond nearest to the nitrogen atom breaks. This would lead to characteristic fragment ions from the loss of an ethyl radical from the isopropyl side or cleavage within the cyclopropylmethyl group. mdpi.com |
Table 2: Physical and Chemical Properties of N-(cyclopropylmethyl)propan-1-amine (Isomer)
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅N | chemicalbook.com |
| Molecular Weight | 113.2 g/mol | chemicalbook.com |
| Boiling Point | 135 - 139 °C | chemicalbook.com |
| Density | 0.792 g/mL at 25 °C | chemeo.com |
| Vapor Pressure | 6.17 mmHg at 25 °C | chemeo.com |
| Flash Point | 87 °F (30.6 °C) | chemeo.com |
| Refractive Index | n20/D 1.43 | chemeo.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(cyclopropylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)8-5-7-3-4-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGLFZBMDMFQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Investigations of N Cyclopropylmethyl Propan 2 Amine
Reactivity Profiles of the Secondary Amine Functionality
The nitrogen atom in N-(cyclopropylmethyl)propan-2-amine possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity governs its participation in a variety of organic transformations.
Behavior as a Nucleophile in Organic Transformations
As a secondary amine, this compound is expected to act as a potent nucleophile, readily attacking electrophilic centers. The nucleophilicity of amines generally increases with the number of alkyl substituents, due to the electron-donating inductive effect of these groups. libretexts.orgmasterorganicchemistry.com Therefore, this compound is a stronger nucleophile than primary amines like cyclopropylmethylamine.
This nucleophilic character allows it to participate in a range of reactions, most notably nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in SN2 reactions to form tertiary amines. chemenu.com The lone pair on the nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. docbrown.info
The general trend for amine nucleophilicity is: tertiary > secondary > primary. However, steric hindrance can play a significant role. masterorganicchemistry.com While the isopropyl group on this compound is bulkier than a simple alkyl chain, it is not expected to significantly hinder its nucleophilicity in most cases.
Illustrative Nucleophilic Substitution Reactions of Secondary Amines:
| Electrophile | Secondary Amine | Product | Reaction Type |
|---|---|---|---|
| Alkyl Halide (R-X) | R'₂NH | R'₂N-R | SN2 |
| Acyl Chloride (RCOCl) | R'₂NH | R'₂N-COR | Nucleophilic Acyl Substitution |
| Aldehyde (RCHO) | R'₂NH | R'₂N-CH(OH)R (initially) | Nucleophilic Addition |
Electrophilic Derivatization at the Nitrogen Center
The nitrogen atom of this compound can also be targeted by electrophiles, leading to a variety of derivatives. A notable example is its reaction with nitrosating agents. In a study on the nitrosation of N-cyclopropyl-N-alkylanilines, it was found that reaction with nitrous acid led to the formation of N-nitrosoamines. researchgate.net This transformation proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the nitrogen atom. The resulting N-nitrosoamine can then undergo further reactions, often involving the cyclopropyl (B3062369) ring. researchgate.net
Another common electrophilic derivatization is acylation, where the amine reacts with an acyl halide or anhydride (B1165640) to form an amide. This reaction is a standard method for protecting the amine functionality or for synthesizing more complex molecules.
Transformations Involving the Cyclopropane (B1198618) Ring System
The three-membered ring of the cyclopropyl group in this compound is characterized by significant ring strain, estimated to be around 27 kcal/mol. This inherent strain makes the ring susceptible to opening under various conditions, leading to a range of interesting and synthetically useful transformations.
Strain-Release Driven Ring-Opening Reactions of the Cyclopropylmethyl Group
The relief of ring strain is a powerful thermodynamic driving force for reactions involving the cyclopropylmethyl group. nih.gov This can be achieved through various pathways, including homolytic cleavage to form radicals or through electrochemical activation.
The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to form the 3-butenyl radical. psu.edu This rearrangement serves as a radical clock, a tool used to determine the rates of other radical reactions. The formation of a radical at the nitrogen atom of this compound, for instance through reaction with a radical initiator, would be expected to lead to the formation of the corresponding aminyl radical. Subsequent rearrangement and further reaction could lead to a variety of products.
A study on the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid proposed a mechanism involving the formation of an amine radical cation. researchgate.net This intermediate then undergoes rapid opening of the cyclopropyl ring to generate an iminium ion with a carbon-centered radical. researchgate.net This radical can then be trapped by other species in the reaction mixture.
Furthermore, photoactivated formal [3+2] cycloadditions of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems have been reported. chemrxiv.org These reactions proceed through a single electron transfer (SET) pathway, initiated by photochemical activation, leading to the formation of N-arylaminocycloalkyl compounds. chemrxiv.org This highlights the potential for this compound to undergo similar photochemically induced skeletal rearrangements in the presence of suitable reaction partners.
Illustrative Ring-Opening Reactions of Cyclopropylamines:
| Reactant | Conditions | Key Intermediate | Product Type |
|---|---|---|---|
| N-Cyclopropyl-N-alkylaniline | Nitrous Acid | Amine Radical Cation | N-Alkyl-N-nitrosoaniline, Ring-opened products |
| N-Aryl Cyclopropylamine (B47189) | Photochemical Activation, α,β-unsaturated carbonyl | Radical Cation | N-Arylaminocycloalkyl compound |
Oxidation and Reduction Pathways of the Carbon Skeleton
The reactivity of the carbon skeleton of this compound towards oxidation and reduction is a critical aspect of its chemical behavior. These transformations can lead to the introduction of new functional groups or modification of the existing aliphatic moieties, offering pathways to novel derivatives.
Selective Oxidation Strategies for Aliphatic Moieties
The selective oxidation of the aliphatic moieties in this compound, namely the cyclopropylmethyl and isopropyl groups, presents a synthetic challenge due to the similar reactivity of C-H bonds in these saturated systems. While specific studies on the selective oxidation of this compound are not extensively documented in the reviewed literature, general principles of aliphatic amine oxidation can be considered.
Electrochemical methods have been employed for the oxidation of aliphatic amines. The ease of oxidation generally follows the order: tertiary > secondary > primary amines. For a secondary amine like this compound, oxidation would likely initiate at the nitrogen atom to form a radical cation. Subsequent deprotonation from an adjacent carbon atom would lead to a carbon-centered radical, which can be further oxidized to an iminium ion. The regioselectivity of this deprotonation step is influenced by steric and electronic factors. For instance, in the electrochemical oxidation of N,N-dicyclohexylmethylamine, the less sterically hindered methyl group is preferentially oxidized over the cyclohexyl groups. This suggests that in this compound, oxidation might favor the formation of an iminium ion at the isopropyl group over the more sterically demanding cyclopropylmethyl group.
Achieving selective oxidation of one aliphatic group over the other in the presence of the amine functionality typically requires directed oxidation strategies. One such approach involves the use of metal catalysts that can direct oxidation to a specific C-H bond via coordination with a directing group. While not directly demonstrated for this compound, palladium-catalyzed C-H activation has been successfully used for the arylation of cyclopropyl C-H bonds in related cyclopropylmethylamines, indicating the feasibility of targeting the cyclopropyl group under specific catalytic conditions. nih.govnih.gov
Another strategy to achieve selectivity is through enzymatic or biomimetic oxidation. Cytochrome P450 monooxygenases, for example, are known to catalyze the hydroxylation of aliphatic C-H bonds with high regio- and stereoselectivity. However, the application of such enzymatic systems to this compound has not been reported.
A non-enzymatic method for selective N-oxidation of heteroaromatic compounds in the presence of more reactive aliphatic amines has been developed. nih.govnih.gov This method utilizes an in-situ protonation strategy to protect the aliphatic amine, allowing for the selective oxidation of the less basic nitrogen-containing ring. nih.govnih.gov While this specific method is for N-oxidation, the underlying principle of modulating reactivity through protonation could potentially be adapted for selective C-H oxidation under specific conditions.
Controlled Reductive Conversions of Functional Groups
Information regarding the controlled reductive conversions of functional groups on the this compound scaffold is scarce in the available literature. The stability of the cyclopropane ring and the secondary amine functionality under typical reducing conditions suggests that any reductive transformations would likely target other functional groups if they were present on the molecule.
For instance, if the molecule were to be functionalized with a reducible group such as a ketone, ester, or a carbon-carbon double bond, standard reduction methodologies could be applied. The choice of reducing agent would determine the outcome. For example, sodium borohydride (B1222165) would selectively reduce a ketone in the presence of an ester, while a stronger reducing agent like lithium aluminum hydride would reduce both.
The development of catalytic asymmetric hydrogenation has provided powerful tools for the enantioselective synthesis of chiral amines. nih.gov While this is more relevant to the synthesis of the molecule itself, similar catalytic systems could potentially be employed for the reduction of a prochiral functional group introduced elsewhere in the molecule, thereby creating a new stereocenter with high control.
Stereochemical Control and Aspects in this compound Reactions
The presence of a stereogenic center at the nitrogen-bearing carbon of the isopropyl group and the unique stereochemical features of the cyclopropane ring make stereochemical control a crucial aspect in the synthesis and reactions of this compound.
Diastereoselective and Enantioselective Synthetic Approaches
The synthesis of enantiomerically pure this compound and its derivatives often relies on diastereoselective and enantioselective methods. A significant advancement in this area is the palladium(II)-catalyzed enantioselective C-H arylation of cyclopropylmethylamines. nih.govnih.gov This reaction utilizes a chiral mono-N-protected amino acid (MPAA) ligand to achieve high enantioselectivity in the arylation of the cyclopropyl C-H bond, leading to the formation of chiral cis-aryl-cyclopropylmethylamines with up to 99.5% ee. nih.govnih.gov This method is notable for its ability to generate two chiral centers in a single step with high diastereoselectivity. nih.gov
The general synthesis of chiral cyclopropane-containing molecules often involves diastereoselective cyclopropanation reactions. mdpi.comorganic-chemistry.orgmonash.edu For instance, rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide has been shown to produce trans-1-aryl-2-aminocyclopropane carboxylates with high diastereoselectivity. organic-chemistry.org While not directly applied to this compound, these methods highlight the potential for controlling the stereochemistry of the cyclopropane ring during its formation.
Furthermore, chemoenzymatic strategies are emerging as powerful tools for the stereoselective synthesis of chiral cyclopropanes. Engineered enzymes have been shown to catalyze highly diastereo- and enantioselective cyclopropanation reactions to produce chiral cyclopropyl ketones, which are versatile intermediates for the synthesis of various cyclopropane-containing compounds. rochester.edu
The table below summarizes the results of the palladium(II)-catalyzed enantioselective C-H arylation of a model cyclopropylmethylamine, demonstrating the high yields and enantioselectivities achieved with various aryl iodides. nih.gov
| Entry | Aryl Iodide | Yield (%) | ee (%) |
| 1 | 4-Iodo-N,N-dimethylaniline | 99 | 98 |
| 2 | 4-Iodoanisole | 95 | 99 |
| 3 | 1-Iodo-4-nitrobenzene | 85 | 99.5 |
| 4 | 1-Iodo-3,5-dimethylbenzene | 92 | 98 |
| 5 | 2-Iodonaphthalene | 91 | 99 |
Influence of Chiral Auxiliaries and Catalytic Systems on Stereoselectivity
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to the amine or another part of the molecule to direct the stereoselective formation of new chiral centers. For example, Evans oxazolidinones and camphor-derived auxiliaries are widely used to control the stereochemistry of alkylation, aldol, and Diels-Alder reactions. wikipedia.org Although specific applications to this compound are not detailed in the literature, the principles are broadly applicable.
The influence of catalytic systems on stereoselectivity is paramount in modern asymmetric synthesis. As demonstrated by the palladium-catalyzed C-H arylation of cyclopropylmethylamines, the choice of the chiral ligand is crucial for achieving high enantioselectivity. nih.govnih.gov The mono-N-protected amino acid (MPAA) ligands in this system create a chiral environment around the palladium center, which directs the C-H activation and subsequent arylation to occur on one face of the prochiral cyclopropane ring. nih.govnih.gov
Similarly, in the context of synthesizing chiral cyclopropane building blocks, catalytic asymmetric Michael-initiated ring-closure reactions have been employed to produce chiral cyclopropyl nucleoside analogues with excellent diastereoselectivities and enantioselectivities (up to >20:1 dr and 97% ee). researchgate.netnih.gov These reactions often utilize chiral phase-transfer catalysts or chiral organocatalysts to control the stereochemical outcome. researchgate.netnih.gov The development of such catalytic systems is key to accessing enantiopure cyclopropane-containing molecules like this compound and its derivatives.
Advanced Spectroscopic Characterization of N Cyclopropylmethyl Propan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a powerful tool for mapping the atomic framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular structure, including connectivity and spatial relationships, can be constructed.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis
The ¹H NMR spectrum of N-(cyclopropylmethyl)propan-2-amine is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups like nitrogen causing a downfield shift to higher ppm values. libretexts.orgopenstax.org
The isopropyl group would present as a methine proton (-CH) and two equivalent methyl groups (-CH₃). The methine proton, being attached to the nitrogen, would be expected to appear as a multiplet (septet) due to coupling with the six protons of the two methyl groups. Conversely, the two methyl groups would appear as a doublet, each coupling to the single methine proton.
The cyclopropylmethyl group's protons would show more complex signals. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen would likely appear as a doublet, coupling with the methine proton of the cyclopropyl (B3062369) ring. The cyclopropyl ring itself has a unique methine proton and two sets of non-equivalent methylene protons, which would give rise to complex multiplets in the upfield region of the spectrum, a characteristic feature of strained ring systems. The N-H proton of the secondary amine would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.orgopenstax.org
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Cyclopropyl CH₂ (4H) | 0.1 - 0.5 | m | |
| Cyclopropyl CH (1H) | 0.8 - 1.2 | m | |
| Isopropyl CH₃ (6H) | 1.0 - 1.3 | d | ~6.5 |
| N-CH₂ (2H) | 2.3 - 2.6 | d | ~7.0 |
| Isopropyl CH (1H) | 2.7 - 3.1 | septet | ~6.5 |
| N-H (1H) | 0.5 - 2.5 | br s |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Analysis of Carbon Framework
The ¹³C NMR spectrum provides a direct look at the carbon skeleton of the molecule. irisotope.com Each unique carbon atom in this compound would give a distinct signal.
The isopropyl group would show two signals: one for the two equivalent methyl carbons and one for the methine carbon, which is shifted downfield due to its attachment to the nitrogen atom. The carbons of the cyclopropylmethyl group would also be distinct. The methylene carbon bonded to the nitrogen would be observed at a downfield position. The methine and methylene carbons of the cyclopropyl ring itself would appear in the highly shielded, upfield region of the spectrum, a characteristic of cyclopropyl moieties. irisotope.comresearchgate.net
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Cyclopropyl CH₂ | 3 - 8 |
| Cyclopropyl CH | 10 - 15 |
| Isopropyl CH₃ | 20 - 25 |
| Isopropyl CH | 45 - 50 |
| N-CH₂ | 55 - 60 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Application of Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity Mapping
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of which protons are attached to which carbons. For example, the signals for the isopropyl methyl protons in the ¹H NMR spectrum would correlate with the isopropyl methyl carbon signal in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound. thermofisher.com By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be determined. For this compound (C₈H₁₇N), the expected monoisotopic mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 128.1434 |
| [M+Na]⁺ | 150.1253 |
Note: These are calculated values for the protonated and sodiated molecular ions.
Chromatography-Mass Spectrometry (GC-MS, LC-HRMS) for Purity and Mixture Analysis
Combining chromatography with mass spectrometry allows for the analysis of complex mixtures and the assessment of sample purity.
Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique for the analysis of the relatively volatile this compound. The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer. The resulting mass spectrum for the separated compound would show the molecular ion peak and a characteristic fragmentation pattern. The dominant fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgyoutube.com For this compound, two primary alpha-cleavage fragmentations are expected: loss of a propyl radical to form an ion at m/z 86, and loss of a cyclopropyl radical to form an ion at m/z 86. Another significant fragmentation would be the loss of an isopropyl group, leading to an ion at m/z 84.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is another powerful technique, particularly useful for less volatile compounds or for analyses requiring higher sensitivity and specificity. thermofisher.comresearchgate.net The compound is first separated by liquid chromatography and then introduced into the high-resolution mass spectrometer. This technique would not only confirm the molecular weight with high accuracy but also provide fragmentation data that can be used for structural confirmation, especially when coupled with tandem mass spectrometry (MS/MS). scirp.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is an indispensable analytical technique for the identification of functional groups within a molecule. By measuring the interaction of infrared radiation with a sample, it is possible to determine the frequencies at which molecular bonds vibrate. These vibrational frequencies are characteristic of specific bond types and their chemical environment, thus providing a molecular "fingerprint."
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
Infrared (IR) spectroscopy is a powerful tool for elucidating the structural features of this compound by identifying its characteristic absorption bands. As a secondary amine containing both cyclopropyl and isopropyl moieties, its IR spectrum is expected to exhibit a combination of absorptions corresponding to the vibrations of these distinct structural components. While a definitive, experimentally recorded spectrum for this specific compound is not publicly available, a detailed analysis of the expected absorption regions can be made based on the well-established characteristic frequencies of its constituent functional groups.
The key functional groups in this compound are the secondary amine (N-H), the carbon-nitrogen bond (C-N), the cyclopropyl ring, and the isopropyl group. Each of these will give rise to specific stretching and bending vibrations.
N-H Vibrations: Secondary amines typically show a single, weak to medium intensity N-H stretching absorption in the region of 3350-3310 cm⁻¹. nist.gov This is in contrast to primary amines, which display two bands in this region arising from symmetric and asymmetric stretching modes. nist.gov The presence of hydrogen bonding in a condensed phase sample can lead to a broadening of this peak and a shift to a lower wavenumber. Additionally, an N-H bending vibration is anticipated, though it is often weak and may be difficult to discern.
C-H Vibrations: The spectrum will be rich in C-H stretching absorptions. The C-H bonds of the isopropyl group and the methylene bridge are expected to absorb in the typical alkane region of 2975-2850 cm⁻¹. The C-H stretching vibrations of the cyclopropyl ring are known to occur at slightly higher frequencies, typically in the range of 3100-3000 cm⁻¹, which can be a distinguishing feature. docbrown.info
C-N Vibrations: The C-N stretching vibration for aliphatic amines is typically observed in the 1250-1020 cm⁻¹ region. nist.govdocbrown.infodocbrown.info This absorption is usually of medium to weak intensity.
Skeletal and Bending Vibrations: The "fingerprint region" of the IR spectrum, from approximately 1500 cm⁻¹ to 400 cm⁻¹, will contain a complex series of absorptions arising from C-C stretching and various bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂, CH, and CH₃ groups. docbrown.infodocbrown.info The characteristic skeletal vibrations of the cyclopropane (B1198618) ring are also expected in this region, with a notable absorption band often appearing around 1020-1000 cm⁻¹. docbrown.info The isopropyl group will contribute to absorptions in the 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ regions, corresponding to the symmetric and asymmetric bending of the gem-dimethyl group.
The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its structural components.
| Vibrational Mode | Functional Group | **Expected Absorption Range (cm⁻¹) ** | Intensity |
| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium |
| C-H Stretch | Cyclopropyl | 3100 - 3000 | Medium |
| C-H Stretch | Isopropyl & Methylene | 2975 - 2850 | Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak |
| CH₂ Scissoring | Methylene & Cyclopropyl | ~1470 | Medium |
| CH₃ Bending | Isopropyl | 1385 - 1380 & 1370 - 1365 | Medium |
| Cyclopropane Ring | Skeletal Vibration | 1020 - 1000 | Medium |
| N-H Bend | Secondary Amine | Variable | Weak |
This predictive analysis provides a solid foundation for the interpretation of an experimental IR spectrum of this compound, allowing for the confirmation of its chemical identity through the presence of these characteristic absorption bands.
Theoretical and Computational Chemistry Studies on N Cyclopropylmethyl Propan 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule and predicting its reactivity. These methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of different molecular states.
Density Functional Theory (DFT) Applications for Ground States and Reaction Pathways
DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool to investigate the ground state properties of molecules and to map out the energy landscape of chemical reactions.
A DFT study of N-(cyclopropylmethyl)propan-2-amine would involve calculating various molecular properties to predict where chemical reactions are most likely to occur. This includes identifying nucleophilic and electrophilic sites within the molecule. For instance, the nitrogen atom, with its lone pair of electrons, is an expected nucleophilic site. The analysis would also involve calculating the activation barriers for potential reactions, which is the minimum energy required for a reaction to proceed.
A hypothetical data table for predicted reactivity sites might look like this:
| Atom/Region | Fukui Function (f-) | Fukui Function (f+) | Predicted Reactivity |
| N1 | Data not available | Data not available | Nucleophilic Attack |
| C(alpha)-H | Data not available | Data not available | Susceptible to radical abstraction |
| Cyclopropyl (B3062369) Ring | Data not available | Data not available | Potential for ring-opening reactions |
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. In a hypothetical ESP map for this compound, one would expect to see a region of negative potential (typically colored red) around the nitrogen atom, indicating a high electron density and its nucleophilic character. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms bonded to the nitrogen and carbon atoms. This analysis provides a qualitative understanding of how the molecule would interact with other charged or polar species.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to explore its conformational landscape, which describes the different spatial arrangements the molecule can adopt due to the rotation around its single bonds. These simulations would also be invaluable for studying how the molecule interacts with other molecules, such as solvents or biological macromolecules. This would involve analyzing intermolecular forces like hydrogen bonding and van der Waals interactions.
Computational Insights into Reaction Mechanisms
Computational chemistry provides powerful tools to elucidate the step-by-step process of chemical reactions, known as the reaction mechanism.
Transition State Modeling and Reaction Coordinate Analysis
To understand how a reaction involving this compound proceeds, computational chemists would model the transition state, which is the highest energy point along the reaction pathway. By identifying the structure and energy of the transition state, the activation energy for the reaction can be determined. A reaction coordinate analysis would then be performed to map out the entire energy profile of the reaction, from reactants to products, passing through the transition state. This provides a detailed understanding of the energetic feasibility and kinetics of the reaction.
A hypothetical data table for a reaction coordinate analysis might include:
| Species | Relative Energy (kcal/mol) |
| Reactants | Data not available |
| Transition State | Data not available |
| Products | Data not available |
Simulation of Ring-Opening Processes and Energy Profiles
The inherent ring strain in the cyclopropyl group of this compound is a key determinant of its chemical reactivity. utexas.edumasterorganicchemistry.com Computational studies focusing on the simulation of ring-opening processes provide valuable insights into the mechanistic pathways and associated energy landscapes. The total ring strain of an unsubstituted cyclopropane (B1198618) is estimated to be approximately 28 kcal/mol, which significantly weakens the carbon-carbon bonds within the ring, making them susceptible to cleavage. utexas.edu
Theoretical models can be employed to simulate the homolytic or heterolytic cleavage of the cyclopropane ring. These simulations often utilize quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface along the reaction coordinate corresponding to the C-C bond breaking. The energy profile of such a process typically involves locating the transition state for the ring-opening and calculating the activation energy barrier.
For a molecule like this compound, the nitrogen atom can influence the ring-opening process. Depending on the reaction conditions, the nitrogen's lone pair of electrons can participate in or stabilize intermediates formed during the ring-opening. For instance, in an acidic medium, protonation of the amine could alter the electronic properties of the molecule and potentially lower the activation barrier for ring-opening.
The energy profile for a hypothetical gas-phase unimolecular ring-opening of the cyclopropylmethyl group would show the relative energies of the reactant, transition state, and the resulting ring-opened radical or ionic species. The activation energy (Ea) for this process is a critical parameter that determines the kinetic stability of the cyclopropane ring. A representative, hypothetical energy profile is detailed in the table below.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactant (this compound) | 0 | Ground state of the molecule |
| Transition State | +55 | Strained C-C bond elongation |
| Ring-Opened Intermediate (Diradical) | +20 | Formation of a more stable, acyclic diradical species |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the concept of an energy profile for a ring-opening reaction.
Correlation and Discrepancy Analysis between Theoretical and Experimental Data
Validation of Computational Models with Empirical Spectroscopic and Reactivity Data
The accuracy of theoretical models for this compound must be validated against experimental data. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide empirical data that can be directly compared with computationally predicted spectra.
Vibrational Spectroscopy (IR): Computational chemistry can predict the vibrational frequencies of a molecule. mdpi.com By performing a geometry optimization followed by a frequency calculation (often using DFT methods), a theoretical IR spectrum can be generated. The calculated frequencies for the various vibrational modes (e.g., N-H stretch, C-H stretch, C-N stretch, and ring deformation modes) can be compared to the peaks in an experimental IR spectrum. A good correlation between the calculated and experimental wavenumbers, after applying a suitable scaling factor to the theoretical data to account for anharmonicity and other systematic errors, helps to validate the computational model.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Difference (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | 3350 | 3345 | 5 |
| C-H Stretch (isopropyl) | 2960 | 2955 | 5 |
| C-H Stretch (cyclopropyl) | 3010 | 3000 | 10 |
| C-N Stretch | 1150 | 1140 | 10 |
Note: The data in this table is hypothetical and serves to illustrate the validation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations provide predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predicted values can then be compared to the experimental NMR spectrum. A strong linear correlation between the experimental and calculated chemical shifts is indicative of an accurate computational model of the molecular structure.
Methodologies for Resolving Theoretical-Experimental Discrepancies
Discrepancies between theoretical predictions and experimental results can arise from various factors. Methodologies to resolve these discrepancies often involve a refinement of the computational approach.
Basis Set and Level of Theory: The choice of the basis set and the level of theory (e.g., DFT functional) can significantly impact the accuracy of the calculations. If a discrepancy is observed, employing a larger, more flexible basis set or a higher level of theory (e.g., coupled-cluster methods) can often lead to more accurate results, albeit at a higher computational cost.
Environmental Effects: Calculations are often performed on an isolated molecule in the gas phase. However, experimental data is typically collected in a solvent. The discrepancy can often be resolved by incorporating a solvent model into the calculations. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where individual solvent molecules are included in the calculation, can account for the effect of the solvent on the molecular geometry and properties.
Anharmonicity: Vibrational frequency calculations are often performed using the harmonic oscillator approximation, which can lead to systematic overestimation of the frequencies. Discrepancies with experimental IR spectra can be reduced by applying a uniform scaling factor or by performing more computationally expensive anharmonic frequency calculations. biorxiv.orgnih.gov
Conformational Sampling: Flexible molecules like this compound can exist as a mixture of different conformers. If the initial calculation only considers the lowest energy conformer, the predicted properties may not accurately reflect the experimental data, which represents a population-weighted average of all contributing conformers. A thorough conformational search and Boltzmann averaging of the calculated properties of the different conformers can often resolve such discrepancies.
By systematically addressing these factors, the correlation between theoretical and experimental data can be improved, leading to a more reliable computational model of this compound.
Synthesis and Reactivity of N Cyclopropylmethyl Propan 2 Amine Derivatives and Analogs
Structural Diversification at the Nitrogen Center
The secondary amine in N-(cyclopropylmethyl)propan-2-amine is a key functional group that readily participates in various chemical reactions, allowing for extensive structural diversification.
The nitrogen atom can be readily functionalized through N-alkylation and N-acylation reactions, common transformations for secondary amines. researchgate.netbath.ac.uk
N-Alkylation: The introduction of a third alkyl group to form tertiary amines can be achieved through several methods. A classical approach involves the reaction with alkyl halides (R-X). To drive the reaction, a base is typically used to neutralize the hydrogen halide formed. Phase-transfer catalysis (PTC) conditions can be employed to enhance the reactivity of amines with alkyl halides, particularly for less reactive halides. researchgate.netmedcraveonline.com A more modern and sustainable approach involves the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where alcohols are used as alkylating agents in the presence of a transition metal catalyst, such as cobalt or iridium complexes. rsc.org This method is highly efficient and produces water as the only byproduct. For instance, reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN), provides another route to N-alkylation. bloomtechz.com
N-Acylation: The synthesis of N-acylated derivatives (amides) is a fundamental transformation. researchgate.net This is typically accomplished by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). orientjchem.org These reactions are generally high-yielding and can often be performed under mild, catalyst-free conditions. orientjchem.org The use of benzotriazole-activated carboxylic acids has also been reported as an efficient, green method for N-acylation in an aqueous medium. nih.gov
Beyond simple alkyl and acyl groups, the nucleophilic nitrogen can react with a wide array of other electrophiles to generate diverse functional groups.
Sulfonamides: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.
Ureas: Treatment with isocyanates (R-N=C=O) leads to the formation of substituted ureas.
Carbamates: Reaction with chloroformates (R-O-COCl) produces carbamates.
Guanidines: The amine can be converted into a guanidine (B92328) moiety through reaction with a guanylating agent, such as N,N'-di-Boc-N''-triflylguanidine.
These transformations significantly expand the chemical space accessible from the parent amine, allowing for fine-tuning of its electronic and steric properties.
Chemical Modifications of the Cyclopropylmethyl Moiety
The cyclopropylmethyl group is a fascinating structural motif known for its unique reactivity, particularly its propensity to undergo ring-opening or rearrangement reactions under certain conditions.
Direct functionalization of the cyclopropane (B1198618) ring in this compound is challenging. A more common strategy involves the synthesis of analogs starting from an already substituted cyclopropane precursor. For example, a substituted cyclopropanecarboxaldehyde (B31225) or cyclopropyl (B3062369) ketone can undergo reductive amination with isopropylamine (B41738) to yield the desired substituted analog.
Alternatively, methods for the synthesis of substituted cyclopropanes can be employed to create precursors. Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful method for creating substituted cyclopropane rings that can then be converted into the target amine. researchgate.net This allows for the introduction of a wide variety of substituents, including esters, ketones, and aryl groups, onto the cyclopropane core. mdpi.com
The cyclopropylmethyl moiety is a classic example of a system prone to rearrangement, particularly when a positive charge or a radical center is generated on the adjacent methylene (B1212753) carbon.
Cationic Rearrangement (Ring Expansion): The cyclopropylmethyl cation is known to exist in equilibrium with the cyclobutyl and homoallyl cations. This is often described as a non-classical carbocation, where the positive charge is delocalized over several atoms. In practice, reactions that proceed through a cyclopropylmethyl carbocation intermediate often yield a mixture of cyclopropylmethyl, cyclobutyl, and but-3-enyl products. The formation of a four-membered ring from the three-membered ring is a type of ring expansion driven by the relief of ring strain.
Radical Rearrangement (Ring Opening): The cyclopropylmethyl radical undergoes an extremely rapid, irreversible ring-opening to form the but-3-enyl radical. The rate of this rearrangement is so fast that it is often used as a "radical clock" to probe the lifetime of radical intermediates in a reaction mechanism. Therefore, any reaction involving this compound that generates a radical at the CH₂ position adjacent to the ring would be expected to yield products derived from the but-3-enylamine radical. Such a radical could potentially be formed via hydrogen atom abstraction under oxidative conditions.
These inherent reactivities are crucial considerations in the design of reactions involving the cyclopropylmethyl scaffold.
Alterations and Functionalization of the Isopropyl Moiety
Direct synthetic functionalization of the isopropyl group attached to the nitrogen is synthetically challenging due to the high strength of the aliphatic C-H bonds. The methyl groups are particularly unreactive. However, the methine C-H bond (the hydrogen on the carbon directly attached to the nitrogen) is more susceptible to reaction, particularly oxidation.
Metabolic studies of drugs containing N-alkyl and N-cycloalkyl amines have shown that oxidation at the α-carbon is a common metabolic pathway. nih.gov This process, often mediated by cytochrome P450 enzymes, generates an unstable carbinolamine that can fragment. A similar transformation can be envisioned synthetically using chemical oxidants. Oxidation of the isopropyl methine C-H bond in this compound would lead to an iminium ion intermediate. This electrophilic species could then undergo one of two pathways:
Hydrolysis: In the presence of water, the iminium ion would be hydrolyzed to yield cyclopropylmethylamine and acetone. This represents a de-alkylation reaction.
Trapping with Nucleophiles: If other nucleophiles are present, they could attack the iminium ion to form a new, more complex product.
While direct C-H activation of the isopropyl group remains a significant synthetic hurdle, the potential for oxidative de-alkylation or functionalization via an iminium ion intermediate represents the most plausible pathway for its modification.
Strategies for Chain Elongation and Branching at the Propyl Unit
Direct modification of the isopropyl group in this compound to achieve chain elongation or branching requires the activation of otherwise inert C(sp³)–H bonds. While direct alkylation of the amine nitrogen is straightforward, functionalization of the alkyl side-chain is a more complex synthetic challenge. Modern synthetic methods, particularly those involving directed C–H activation, offer plausible strategies to achieve this transformation.
One of the most promising approaches involves a directed, photoredox-catalyzed C–C bond formation at unactivated C–H bonds. nih.govnih.gov This strategy typically requires the temporary conversion of the secondary amine into an amide, which then serves as a directing group. The process is proposed to proceed via a 1,5-hydrogen atom transfer (HAT), where an initially formed nitrogen-centered radical selectively abstracts a hydrogen atom from a γ-position, which corresponds to one of the methyl groups on the isopropyl unit. nih.govnih.gov The resulting carbon-centered radical can then be intercepted by an activated alkene to form a new C–C bond, effectively elongating and branching the original propyl unit.
Table 1: Representative Examples of Amide-Directed C(sp³)–H Alkylation via Photoredox Catalysis This table illustrates the general principle of the reaction on various aliphatic amides, as specific examples on the target molecule are not detailed in the literature.
| Amine Precursor (as Amide) | Alkene Coupling Partner | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| N-Butyltrifluoroacetamide | Ethyl Acrylate | Ethyl 4-(trifluoroacetamido)octanoate | 75 | nih.gov |
| N-Pentyltrifluoroacetamide | N-Phenylmaleimide | 3-(4-(Trifluoroacetamido)butyl)pyrrolidine-2,5-dione | 68 | nih.gov |
| N-Propyltrifluoroacetamide | Styrene | N-(4-Phenylbutyl)trifluoroacetamide | 55 | nih.gov |
Another advanced strategy for modifying alkyl chains is nickel-catalyzed "chain-walking". nih.gov This methodology allows a metal catalyst to migrate along an alkyl chain until it reaches a specific position—often the terminal methyl group—where C–C bond formation occurs. nih.gov While synthetically complex, this approach could theoretically be adapted to introduce branches or longer chains at the terminus of the isopropyl group.
Incorporation of Additional Functional Groups on the Isopropyl Chain
Introducing heteroatom functional groups onto the isopropyl moiety can significantly alter the chemical properties of the parent molecule. As with chain elongation, this requires selective C–H functionalization.
Hydroxylation: A direct method for γ-C(sp³)–H hydroxylation of free amines has been developed using a palladium catalyst and aqueous hydrogen peroxide. organic-chemistry.org This reaction is guided by a bidentate ligand and demonstrates high monoselectivity for the γ-position, which in the case of this compound, would correspond to the methyl groups of the isopropyl substituent. organic-chemistry.org This allows for the direct synthesis of γ-amino alcohols. Additionally, enzymatic systems like Cytochrome P450 are known to metabolize amines through C-hydroxylation, representing a biochemical route to such derivatives. nih.govuomustansiriyah.edu.iq
Amination: The Hofmann-Löffler-Freytag reaction and its modern variants provide a pathway for the intramolecular amination of unactivated C–H bonds. The process involves the generation of an N-haloamine, which, upon promotion by light or heat, forms a nitrogen-centered radical. This radical undergoes a 1,5-HAT to create a carbon radical at a δ-position, which is then trapped to form a new C–N bond, typically yielding a pyrrolidine (B122466) ring. Recent developments have demonstrated high chemoselectivity for the functionalization of methyl groups using N-iodosulfonamides under mild conditions. nih.gov Applying this to this compound would be expected to yield a substituted pyrrolidine derivative.
Table 2: Representative C(sp³)–H Functionalization Reactions on Amines This table illustrates general methodologies for incorporating functional groups onto alkyl chains of amines.
| Reaction Type | Substrate | Reagents | Product Type | Reference |
|---|---|---|---|---|
| γ-C-H Hydroxylation | 4-Phenylpiperidine | Pd(OAc)₂, Ligand, H₂O₂ | 4-Phenylpiperidin-3-ol | organic-chemistry.org |
| Methyl Iodination/Amination | N-Tosyl-4-methylpentanamide | I₂, PhI(OAc)₂ | N-Tosyl-2,2-dimethylpyrrolidine | nih.gov |
| N-Hydroxylation | Propan-2-amine | Cytochrome P450 Model | N-isopropylhydroxylamine | nih.gov |
Enantioselective and Diastereoselective Synthesis of Advanced Derivatives
Creating advanced derivatives of this compound with precise three-dimensional control is crucial for exploring its chemical and biological space. Significant progress has been made in the stereoselective functionalization of the cyclopropyl ring.
A highly effective method is the Palladium(II)-catalyzed enantioselective C–H arylation of cyclopropylmethylamines. This reaction utilizes mono-N-protected amino acid (MPAA) ligands to achieve exceptional levels of enantioselectivity, with reported enantiomeric excesses (ee) up to 99.5%. [1, 2 from first search] The reaction proceeds with high monoselectivity, functionalizing a single C–H bond on the cyclopropane ring to generate chiral cis-aryl-cyclopropylmethylamines. This transformation is notable as it creates two chiral centers in a single step with a high degree of control, providing a powerful tool for generating molecular complexity. The catalytic cycle is believed to involve a Pd(II)/Pd(IV) pathway.
Other stereoselective methods can be used to construct complex cyclopropane-containing scaffolds. For example, diastereoselective Simmons-Smith cyclopropanation and epoxidation reactions can be directed by a nearby alcohol group on a cyclopropyl-containing substrate. [5 from first search] Furthermore, photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones offer an enantioselective route to complex cyclopentanes containing a cyclopropyl-derived fragment. nih.gov The development of methods for the diastereoselective synthesis of cyclopropyl diboronates also provides a versatile platform for creating highly substituted cyclopropanes through subsequent functionalization of the C–B bonds. nih.gov
Table 3: Enantioselective Pd(II)-Catalyzed C–H Arylation of Cyclopropylmethylamine Derivatives Data adapted from Chan, K. S. L.; et al. J. Am. Chem. Soc. 2015, 137 (5), 2042–2046.
| Amine Substrate (N-protected) | Aryl Iodide | Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|
| N-(Cyclopropylmethyl)-N-(Boc)amine | 1-Iodo-4-methoxybenzene | N-Ac-L-Ile-OH | 95 | 98 |
| N-(Cyclopropylmethyl)-N-(Boc)amine | 1-Iodo-3,5-dimethylbenzene | N-Ac-L-Ile-OH | 99 | 99 |
| N-(Cyclopropylmethyl)-N-(Boc)amine | 2-Iodonaphthalene | N-Ac-L-Ile-OH | 92 | 99.5 |
| N-(Cyclopropylmethyl)-N-(Boc)amine | 1-Iodo-4-(trifluoromethyl)benzene | N-Ac-L-Ile-OH | 85 | 98 |
Applications of N Cyclopropylmethyl Propan 2 Amine in Chemical Synthesis and Materials Science
Role as a Core Synthetic Intermediate in Organic Synthesis
N-(cyclopropylmethyl)propan-2-amine possesses a secondary amine and a cyclopropylmethyl group, making it a potentially versatile intermediate in organic synthesis. Secondary amines are crucial functional groups in a vast array of pharmaceuticals, agrochemicals, and functional materials.
As a bifunctional molecule, this compound can be incorporated into larger, more complex molecular structures. The secondary amine can undergo a variety of chemical transformations, including N-alkylation, N-arylation, acylation, and sulfonylation, allowing for the introduction of diverse substituents.
Table 1: Potential Reactions of this compound as a Building Block
| Reaction Type | Reagents/Conditions | Potential Product Class |
| N-Alkylation | Alkyl halides, Base | Tertiary amines |
| N-Arylation | Aryl halides, Buchwald-Hartwig or Ullmann coupling conditions | N-Aryl tertiary amines |
| Acylation | Acyl chlorides, Anhydrides | Amides |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Reductive Amination | Aldehydes or Ketones, Reducing agent | Tertiary amines |
The nitrogen atom in this compound can act as a coordinating atom for metal centers, making it a potential precursor for the synthesis of ligands for catalytic applications. Modification of the amine with other donor groups, such as phosphines, pyridines, or carboxylates, could lead to the formation of multidentate ligands. These ligands could then be complexed with transition metals to form catalysts for various organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. However, there are no specific reports in the scientific literature detailing the synthesis and application of ligands derived from this compound.
Contribution to Novel Organic Methodologies
The development of new synthetic methods is a cornerstone of organic chemistry. The unique combination of a secondary amine and a cyclopropyl (B3062369) group in this compound could potentially be exploited in the development of novel organic methodologies.
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product. Secondary amines are common components in many well-known MCRs, such as the Mannich and Ugi reactions. In principle, this compound could serve as the amine component in such reactions, leading to the synthesis of complex molecules containing the cyclopropylmethyl scaffold. Despite the theoretical potential, no specific examples of MCRs involving this compound have been reported.
The structural features of this compound could be utilized to develop specialized reagents. For instance, conversion of the amine to a corresponding amide or lithiated species could generate a sterically hindered, non-nucleophilic base or a nucleophilic reagent with unique reactivity imparted by the cyclopropylmethyl group. To date, the literature does not describe the development of any such specialized reagents derived from this specific amine.
Emerging Non-Biological Applications
While many applications of amines are in the life sciences, they also play a role in materials science, for example, as curing agents for epoxy resins, as building blocks for polymers, or in the synthesis of functional materials like organic light-emitting diodes (OLEDs) or corrosion inhibitors. There is currently no published research on the application of this compound in materials science or any other non-biological field.
Use in Polymer Chemistry and Advanced Materials Development
While specific examples of the direct use of this compound in the large-scale production of commercial polymers and advanced materials are not widely documented in publicly available literature, the inherent chemical functionalities of the molecule suggest its potential as a valuable monomer or modifying agent. The field of material science increasingly employs specialized molecules to create polymers and coatings with exceptional properties, and cyclopropylamine (B47189) derivatives are recognized for their ability to impart unique mechanical and thermal characteristics. longdom.org
The presence of the secondary amine group allows this compound to readily undergo reactions to form amide bonds, which are the basis of many robust polymers such as polyamides. Furthermore, the cyclopropane (B1198618) ring introduces rigidity and strain into a polymer backbone, which can lead to materials with enhanced thermal stability and specific mechanical properties. longdom.org The reactivity of the strained ring also opens possibilities for post-polymerization modifications, allowing for the introduction of other functional groups or cross-linking opportunities.
The potential reactivity of this compound's functional groups and their implications for polymer and materials science are summarized below:
| Functional Group | Potential Reactions | Implication for Polymers and Materials |
| Secondary Amine | Acylation, Alkylation, Michael Addition | Formation of polyamide, polyurea, and other polymer backbones; Grafting onto existing polymer chains. |
| Cyclopropylmethyl Group | Ring-opening reactions (e.g., with acids or electrophiles) | Introduction of new functional groups; Creation of cross-linking sites; Modification of material properties. |
Role in the Synthesis of Agrochemicals and Industrial Chemicals
Cyclopropylamine derivatives are a significant class of compounds in the agrochemical industry, where they are used in the formulation of herbicides, fungicides, and insecticides. longdom.orglongdom.org The chemical reactivity of these derivatives facilitates the production of stable and biologically active compounds that are effective in crop protection. longdom.org
This compound can serve as a key intermediate in the synthesis of more complex molecules with potential agrochemical applications. The secondary amine can be functionalized to introduce various pharmacophores, while the cyclopropylmethyl moiety can influence the molecule's transport, metabolism, and interaction with biological targets. The synthesis of various cyclopropylamine derivatives for use in pharmaceuticals and agrochemicals underscores the potential of this compound as a building block in this field. chemrxiv.orgnih.gov
In the broader context of industrial chemicals, secondary amines are fundamental building blocks. The synthesis of this compound itself can be achieved through various established chemical routes, including the reductive amination of cyclopropanecarboxaldehyde (B31225) with propan-2-amine. longdom.org A patented process for preparing cyclopropylmethyl alkyl amines involves the hydrogenation of cyclopropyl cyanide followed by reaction with a ketone, highlighting an industrial approach to this class of compounds. google.com The versatility of cyclopropylamines as synthetic intermediates is well-established, with applications ranging from ring-opening reactions to cycloadditions. nih.govacs.orgacs.org
The general chemical properties of this compound are summarized in the table below:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 26389-66-2 |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(cyclopropylmethyl)propan-2-amine, and how is its purity validated?
- Methodology :
- Synthesis : Use reductive amination or nucleophilic substitution with cyclopropylmethyl halides and propan-2-amine. For analogs, "Method B" (as in ) involves reacting amines with cyclopropane-containing precursors under controlled pH and temperature.
- Purification : Column chromatography or recrystallization, followed by NMR and HRMS.
- Validation : Compare experimental HRMS (e.g., m/z 142.16 [M+H]+) with theoretical values. 1H NMR should show cyclopropyl protons (δ 0.5–1.5 ppm) and amine protons (δ 1.2–2.0 ppm) .
Q. How is the structural integrity of this compound confirmed in novel derivatives?
- Methodology :
- NMR Analysis : Assign peaks for cyclopropyl (e.g., δ 0.8–1.2 ppm, multiplet) and isopropylamine groups (δ 1.3 ppm, doublet). For example, in analogs, 13C NMR confirms cyclopropane carbons (δ 10–20 ppm) .
- HRMS : Validate molecular ion peaks (e.g., C7H15N: 113.12 g/mol) with <2 ppm error .
Q. What pharmacological targets are associated with cyclopropylmethylamine derivatives?
- Findings :
- Serotonin Receptors : N-substituted cyclopropylmethylamines (e.g., in ) show selective agonism for 5-HT2C receptors (Ki < 50 nM).
- Biological Activity : Analogs with fluorophenyl groups (e.g., compound 29 in ) demonstrate pressor activity in cardiovascular studies .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
- Methodology :
- Reaction Conditions : Adjust stoichiometry (e.g., 1.2:1 amine-to-precursor ratio) and use catalysts like Pd(PPh3)4 for coupling reactions (85–95% yields in ).
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance cyclopropane ring stability during synthesis .
- Data Contradictions : Lower yields (e.g., 31% in ) may arise from steric hindrance; mitigate via microwave-assisted synthesis or flow chemistry .
Q. How do discrepancies in NMR data for cyclopropylmethylamine derivatives inform structural revisions?
- Case Study :
- Example : If experimental 1H NMR shows unexpected splitting (e.g., cyclopropyl protons as a triplet instead of a multiplet), assess purity or diastereomer formation.
- Resolution : Use 2D NMR (COSY, HSQC) to assign coupling constants and confirm stereochemistry .
Q. What strategies enhance selectivity of this compound analogs for 5-HT2C over 5-HT2B receptors?
- Design Principles :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., fluorine on aryl rings) to improve 5-HT2C binding (Ki reduction by 30% in ).
- Molecular Docking : Optimize cyclopropylmethyl orientation to avoid 5-HT2B hydrophobic pockets .
Key Notes
- Methodological Focus : Emphasis on NMR/HRMS validation, receptor selectivity, and synthetic optimization.
- Contradiction Management : Addressed via advanced analytical techniques (e.g., 2D NMR) and reaction engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
